3,5-Dibromo-2-chloro-6-methoxypyridine
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Overview
Description
3,5-Dibromo-2-chloro-6-methoxypyridine is a highly significant chemical compound widely utilized in various fields of research and industry. Its unique physical and chemical properties, along with its biological activities, have drawn considerable attention from scientists, researchers, and pharmacists.
Mechanism of Action
Target of Action
Similar compounds like 4-methoxypyridine have been used as starting reagents for the synthesis of potential ligands for neuronal nicotinic acetycholine receptors .
Mode of Action
Related compounds like 5-chloro-2-methoxypyridine have been used as reactants for the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .
Biochemical Pathways
It’s worth noting that boron reagents, which are structurally similar, have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
For instance, the protodeboronation of pinacol boronic esters, a process related to the metabolism of similar compounds, has been studied .
Result of Action
Action Environment
Similar compounds have been classified as combustible and toxic, indicating that their action can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-6-methoxypyridine typically involves halogenation and methoxylation reactions. The starting material is often a pyridine derivative, which undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions. Methoxylation is then carried out to introduce the methoxy group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-chloro-6-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds.
Scientific Research Applications
3,5-Dibromo-2-chloro-6-methoxypyridine has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Dibromo-2-chloro-6-methoxypyridine include other halogenated pyridine derivatives, such as:
- 3,5-Dibromo-2-chloropyridine
- 3,5-Dibromo-6-methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of bromine, chlorine, and methoxy substituents, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dibromo-2-chloro-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJRTMSRCYRXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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